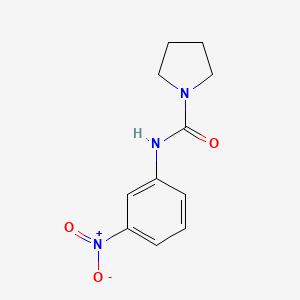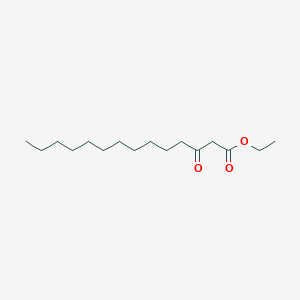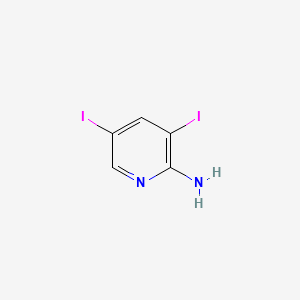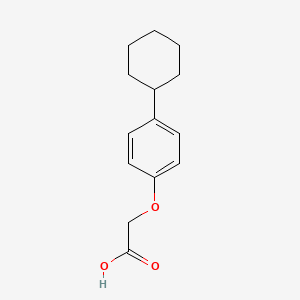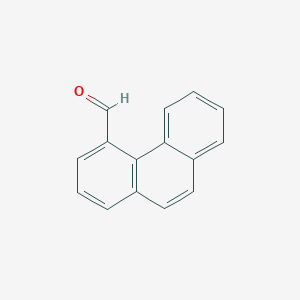
菲-4-甲醛
描述
Phenanthrene-4-carbaldehyde is an organic compound with the molecular formula C15H10O It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings Phenanthrene-4-carbaldehyde is characterized by the presence of an aldehyde functional group at the fourth position of the phenanthrene ring system
科学研究应用
Phenanthrene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: It serves as a probe in studying the interactions of aromatic aldehydes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
Phenanthrene-4-carbaldehyde is a specialty product used in proteomics research
Mode of Action
For instance, some phenanthrene derivatives have been identified as potential topoisomerase II inhibitors . Topoisomerase II is an enzyme that alters the topologic states of DNA during transcription, playing a crucial role in cell cycle progression and, therefore, is a target for many anticancer drugs.
Biochemical Pathways
Phenanthrene, a polycyclic aromatic hydrocarbon, can undergo various biochemical transformations. For instance, Panicum miliaceum, a type of millet, has been shown to degrade phenanthrene through a pathway involving three significant benzene ring cleavage steps . Similarly, the strain Alcaligenes ammonioxydans has been found to degrade phenanthrene at a rate constant of 0.0181/day . .
Result of Action
Phenanthrene derivatives have been studied for their cytotoxic properties . For instance, certain phenanthrene derivatives have shown promising cytotoxicity against various human cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: Phenanthrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction. In this method, phenanthrene is treated with a mixture of phosphorus oxychloride and dimethylformamide, resulting in the formation of phenanthrene-4-carbaldehyde.
Industrial Production Methods: While specific industrial production methods for phenanthrene-4-carbaldehyde are not widely documented, the synthesis typically involves standard organic synthesis techniques. Industrial production would likely involve optimizing the Vilsmeier-Haack reaction or other formylation methods to achieve high yields and purity.
化学反应分析
Types of Reactions: Phenanthrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form phenanthrene-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form phenanthrene-4-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of phenanthrene-4-carbaldehyde can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Nitro-phenanthrene-4-carbaldehyde, bromo-phenanthrene-4-carbaldehyde.
相似化合物的比较
Phenanthrene-4-carbaldehyde can be compared with other similar compounds, such as:
Phenanthrene-9-carbaldehyde: Another aldehyde derivative of phenanthrene, differing in the position of the aldehyde group.
Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene, a structural isomer of phenanthrene.
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
Uniqueness: Phenanthrene-4-carbaldehyde is unique due to its specific position of the aldehyde group on the phenanthrene ring system, which influences its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to other aldehyde derivatives.
属性
IUPAC Name |
phenanthrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCNJUBMFWRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305885 | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-43-5 | |
| Record name | 4-Phenanthrenecarboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenanthrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
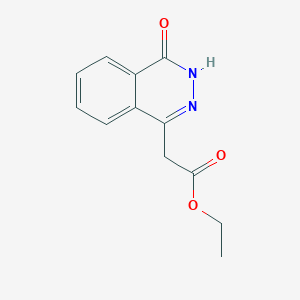
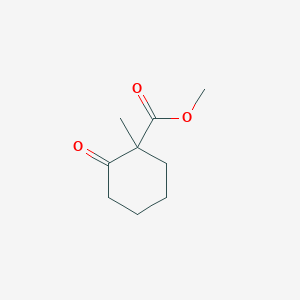
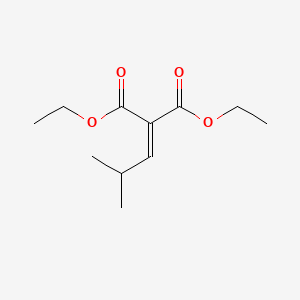
![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)


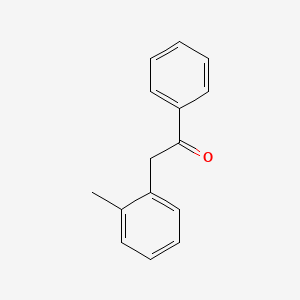
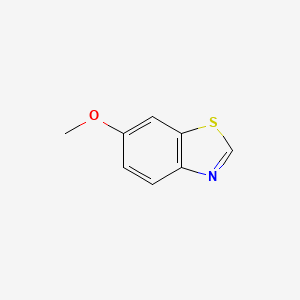
![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
